4-Aminohexanoic acid hydrochloride
Description
Nomenclature and Structural Classification of 4-Aminohexanoic Acid Hydrochloride
Systematic and Common Designations
This compound is identified by several names and identifiers, crucial for its recognition in scientific literature and databases. Its systematic IUPAC name is this compound. guidechem.comchemicalbook.com Other common designations include 4-Aminohexanoic acid HCl. guidechem.com
The compound is registered under the CAS Number 62000-71-9. guidechem.comchemicalbook.comchemicalbook.com Its molecular formula is C6H14ClNO2, and it has a molecular weight of approximately 167.63 g/mol . guidechem.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| Systematic Name | This compound | guidechem.comchemicalbook.com |
| Common Name | 4-Aminohexanoic acid HCl | guidechem.com |
| CAS Number | 62000-71-9 | guidechem.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C6H14ClNO2 | guidechem.com |
| Molecular Weight | 167.63 g/mol | guidechem.com |
| InChI | InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | guidechem.com |
| Canonical SMILES | CCC(CCC(=O)O)N.Cl | guidechem.com |
Classification as a Gamma-Amino Acid Derivative within Organic Chemistry
From a structural standpoint, this compound is classified as a gamma-amino acid derivative. numberanalytics.comdrugbank.com This classification is determined by the position of the amino group (-NH2) on the carbon chain relative to the carboxyl group (-COOH). In gamma-amino acids, the amino group is attached to the gamma (γ) carbon, which is the third carbon atom away from the carboxyl group. numberanalytics.comnumberanalytics.com This contrasts with the more common alpha-amino acids, where the amino group is bonded to the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. histowiki.com
The presence of the hydrochloride component signifies that the amino group is protonated, forming an ammonium (B1175870) salt with chloride as the counter-ion. This salt form often enhances the stability and solubility of the amino acid.
Contextualization within the Broader Family of Amino Acids and Their Hydrochlorides
Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes. numberanalytics.com While the 20 proteinogenic alpha-amino acids are the most well-known, a diverse family of other amino acids, including beta and gamma-amino acids, exists with distinct functions. numberanalytics.comhistowiki.com
The formation of hydrochloride salts is a common practice for amino acids. karger.comnih.govacs.org This is often done to create a crystalline, easily filterable product with a defined melting point, which is useful for characterization and handling. acs.org The hydrochloride form can also influence the compound's behavior in solution, acting as a weak acid. karger.comnih.gov Studies on various amino acid hydrochlorides have explored their effects on physiological processes, such as gastric emptying. karger.comnih.gov
Historical Perspectives on Gamma-Amino Acid Research and its Relevance to this compound
The history of gamma-amino acid research is intrinsically linked to the discovery and elucidation of the function of gamma-aminobutyric acid (GABA), the most prominent member of this class. asbmb.orgwikipedia.orgresearchgate.net GABA was first identified in the brain in 1950 by Eugene Roberts and Sam Frankel. asbmb.orgwikipedia.org Initially, its function was unknown, but in 1957, it was identified as a major inhibitory neurotransmitter in the central nervous system. asbmb.orgscholarpedia.org This discovery marked a significant milestone in neuroscience, revealing the importance of inhibitory signaling in brain function. asbmb.org
The foundational research on GABA laid the groundwork for the investigation of other gamma-amino acids, including 4-Aminohexanoic acid. While not a direct neurotransmitter like GABA, the study of GABA's synthesis, metabolism, and receptor interactions provided the chemical and biological context for exploring the properties and potential applications of its structural analogs. acs.org Research into GABA analogs has been a fruitful area, leading to the development of new therapeutic agents. acs.org
Identification of Key Academic Research Frontiers and Unexplored Areas Pertaining to this compound
Current research on 4-Aminohexanoic acid and its hydrochloride salt is multifaceted, touching upon synthetic chemistry, biochemistry, and materials science.
Table 2: Research Frontiers of this compound
| Research Area | Focus | Key Findings/Directions | Source(s) |
| Synthetic Methodologies | Developing efficient and stereoselective synthesis routes. | Enzymatic and biocatalytic methods are being explored for the synthesis of enantiomerically pure gamma-amino acids. numberanalytics.comnumberanalytics.comacs.org The synthesis of related compounds like (±) 4-amino-5-hexenoic acid has been improved. tdcommons.org | numberanalytics.comnumberanalytics.comacs.orgtdcommons.org |
| Biochemical and Pharmacological Evaluation | Investigating the biological activities and potential therapeutic applications. | Research into gamma-amino acid analogs continues to explore their interactions with biological targets, such as GABA receptors. acs.org The structural similarity to other bioactive amino acids suggests potential for further investigation. | acs.org |
| Materials Science | Utilizing gamma-amino acids as building blocks for novel polymers and materials. | The related 6-aminohexanoic acid is a key monomer in the production of nylon. mdpi.comnih.gov The unique structural features of 4-aminohexanoic acid could be exploited in the design of new polymers with specific properties. | mdpi.comnih.gov |
Unexplored Areas:
Despite the progress, several areas concerning this compound remain largely unexplored. There is a notable lack of detailed studies on its specific biological activities. While its structural relationship to GABA suggests potential neurological effects, this has not been extensively investigated. Furthermore, its potential as a monomer for novel polyamides or other polymers is an area ripe for exploration. The development of stereospecific synthetic routes to obtain enantiomerically pure (R)- and (S)-4-aminohexanoic acid hydrochloride would open up new avenues for pharmacological and material science research, as stereochemistry is often crucial for biological activity and material properties. numberanalytics.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUJRYHFAWQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62000-71-9 | |
| Record name | 4-aminohexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Innovative Chemical Transformations
Derivatization and Functionalization Strategies for Enhanced Utility
The bifunctional nature of 4-aminohexanoic acid, possessing both an amine and a carboxylic acid group, allows for a wide range of chemical modifications. These derivatization strategies are crucial for creating molecules with enhanced properties or for developing specialized research tools.
Amide Bond Formation and Peptide Conjugation Studies
The formation of an amide bond is a fundamental transformation in peptide chemistry. luxembourg-bio.comyoutube.com 4-Aminohexanoic acid can be incorporated into peptide sequences to act as a flexible, hydrophobic spacer or to replace natural amino acid residues, thereby improving properties like bioavailability by reducing susceptibility to enzymatic degradation. nih.gov The synthesis of peptides incorporating ω-amino acids is typically performed using standard solid-phase peptide synthesis (SPPS) with Fmoc-based strategies. luxembourg-bio.comnih.gov Coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are commonly used to facilitate the amide bond formation between the amino acid and the growing peptide chain on a solid support. nih.gov
Recent research has focused on greener alternatives to traditional coupling reagents, which often generate significant waste. nih.gov One-pot processes that utilize thioester intermediates, inspired by nature, have been developed to form amide bonds without conventional coupling agents, which can be advantageous when stereocenters prone to epimerization are present. nih.gov
In one study, a series of peptide derivatives of ε-aminocaproic acid (a structural isomer of 4-aminohexanoic acid) were synthesized to evaluate their inhibitory activity against plasmin. nih.gov These peptides, with sequences like H–d-Ala–Phe–Lys–EACA–OH, were synthesized on a solid phase and demonstrated that modifications incorporating the ω-amino acid could yield compounds with significant biological activity. nih.gov
Esterification and Other Carbonyl Group Modifications
The carboxylic acid group of 4-aminohexanoic acid is a key site for modifications such as esterification. This reaction is often a preliminary step in more complex synthetic sequences or can be used to alter the molecule's physicochemical properties. While specific studies on the esterification of 4-aminohexanoic acid are not extensively detailed in the provided context, the general principles of amino acid esterification are well-established. Typically, the reaction involves treating the amino acid with an alcohol in the presence of an acid catalyst.
Other modifications of the carbonyl group can lead to a variety of functional derivatives. For example, the reduction of the carboxylic acid to an alcohol would yield 4-aminohexan-1-ol, a bifunctional molecule with different chemical reactivity. Another important transformation is the conversion of the carboxylic acid to an acyl halide or an activated ester, which can then be used in subsequent coupling reactions. These activated intermediates are crucial in the synthesis of more complex molecules and bioconjugates.
Nucleophilic Substitution and Addition Reactions for Novel Analogues
The primary amine group of 4-aminohexanoic acid is a potent nucleophile, making it a reactive handle for synthesizing novel analogues through nucleophilic substitution and addition reactions. For instance, the amine can react with various electrophiles to introduce new functional groups.
A study on the synthesis of novel aurone (B1235358) derivatives demonstrated the modification of an amino group on an aromatic ring system, which is analogous to the reactions possible with the amino group of 4-aminohexanoic acid. nih.gov In this research, amino aurones were synthesized from their acetamido precursors by hydrolysis. nih.gov Similarly, the amine of 4-aminohexanoic acid could be acylated, alkylated, or arylated to produce a library of new compounds.
Furthermore, the synthesis of iminosugars from natural amino acids like L-alanine showcases how the amino group can be a starting point for complex molecular architectures. mdpi.com The synthesis involves steps like N-allylation followed by reactions that build a cyclic, polyhydroxylated structure. mdpi.com These strategies could be adapted to 4-aminohexanoic acid to create novel, non-natural analogues with potential biological activities.
Development of Conjugation Chemistry for Research Probes
4-Aminohexanoic acid and its isomer, 6-aminohexanoic acid (Ahx), are frequently used as linkers or spacers in the development of research probes and other biologically active conjugates. nih.gov Their flexible, hydrophobic methylene (B1212753) chain can connect a reporter molecule (like a fluorescent dye or biotin) to a biologically active molecule (like a peptide or drug) without significantly impairing the activity of either component. nih.gov
The use of linkers is critical when the reporter group might sterically hinder the interaction of the bioactive molecule with its target. For example, biotinylation reagents with longer linkers are desirable as they allow the biotin (B1667282) to reach the binding pocket of avidin (B1170675) or streptavidin, which is located below the protein surface. nih.gov Similarly, when conjugating fluorescent dyes to proteins or antibodies, the choice of dye and the nature of the linker can significantly affect the properties of the resulting probe. nih.gov
In one application, 6-aminohexanoic acid was used to link a photosensitizer to a heptapeptide (B1575542) that targets tumor endothelial cells. mdpi.com This strategic use of an aminohexanoic acid linker ensured that the photosensitizer was delivered specifically to the target site. The synthesis of such conjugates often involves the use of N-Fmoc protected polyoxyethylene-based amino acid linkers, which are compatible with solid-phase peptide synthesis. ucdavis.edu These hydrophilic and flexible linkers facilitate the derivatization of peptides with reporter groups like biotin or fluorescent dyes. ucdavis.edu
Advanced Spectroscopic Characterization and High Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the precise structure of organic compounds in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial yet vital structural information. The chemical shift of each nucleus is highly sensitive to its local electronic environment. In 4-Aminohexanoic acid hydrochloride, the presence of an amino group and a carboxylic acid group, protonated in the hydrochloride form, significantly influences the chemical shifts of neighboring protons and carbons.
Due to the scarcity of directly published experimental data for this compound, the expected chemical shifts can be inferred from the closely related compound, 6-Aminohexanoic acid. For 6-Aminohexanoic acid in D₂O, the proton chemical shifts range from approximately 1.3 to 3.0 ppm for the methylene (B1212753) protons and the carbon chemical shifts are observed between 27 and 43 ppm for the aliphatic carbons, with the carboxyl carbon appearing significantly downfield at around 186 ppm.
For this compound, we would anticipate a similar pattern, with some key differences due to the closer proximity of the amino group to the carboxylic acid. The proton on the carbon bearing the amino group (C4) is expected to be shifted downfield due to the inductive effect of the nitrogen atom. Similarly, the C4 carbon signal will also be shifted downfield. The protonation of the amino group to form the hydrochloride salt will further enhance this deshielding effect.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (CH₃) | ~0.9 | Triplet |
| H2 (-CH₂-) | ~1.6 | Multiplet |
| H3 (-CH₂-) | ~1.5 | Multiplet |
| H4 (-CH(NH₃⁺)-) | ~3.2 | Multiplet |
| H5 (-CH₂-) | ~2.4 | Triplet |
| -COOH | ~12.0 | Singlet (broad) |
| -NH₃⁺ | ~8.0 | Singlet (broad) |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~13 |
| C2 | ~30 |
| C3 | ~25 |
| C4 | ~55 |
| C5 | ~35 |
| C6 (COOH) | ~178 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, TOCSY) for Complex Structural Correlation
While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of each CH, CH₂, and CH₃ group to its corresponding carbon signal, confirming the C-H framework.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. This is crucial for identifying the connectivity between different functional groups. For instance, HMBC correlations would be expected from the H5 protons to the C6 carboxyl carbon and the C3 and C4 carbons, and from the H4 proton to the C2, C3, and C5 carbons, thus confirming the carbon skeleton.
Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system. In this compound, a TOCSY experiment would show correlations between all the protons of the hexanoic acid chain, allowing for the assignment of the entire aliphatic proton spin system.
The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a definitive confirmation of the covalent structure of this compound.
Solid-State NMR Investigations for Polymorphic Forms and Intermolecular Interactions
Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can provide detailed information about the local environment, including internuclear distances and the orientation of functional groups. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the key functional groups:
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Ammonium) | Stretching | 3200-2800 (broad) |
| C-H (Aliphatic) | Stretching | 2960-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| N-H (Ammonium) | Bending | ~1600 and ~1500 |
| C-O (Carboxylic Acid) | Stretching | ~1300 |
| C-N | Stretching | ~1200 |
The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C-C backbone vibrations would be prominent. The C=O stretching vibration would also be present, though typically weaker than in the FTIR spectrum. The symmetric stretching of the C-H bonds would also give rise to strong Raman signals. The information from both FTIR and Raman spectroscopy can be combined to obtain a more complete picture of the vibrational properties of the molecule, providing insights into its structure and bonding.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, HRMS is crucial for confirming its identity. The compound consists of the protonated 4-Aminohexanoic acid molecule and a chloride counter-ion. In positive ion mode ESI-MS, the instrument would detect the cationic form of the amino acid. The theoretical exact masses are fundamental for this analysis. The free acid, 4-Aminohexanoic acid, has a monoisotopic mass of 131.094629 g/mol . epa.gov The hydrochloride salt has a molecular formula of C6H14ClNO2 and a calculated monoisotopic mass of 167.0713064 g/mol . guidechem.com The high accuracy of HRMS allows experimental measurements to be matched with these theoretical values, providing strong evidence for the compound's elemental composition and confirming its molecular weight.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 4-Aminohexanoic acid | C6H13NO2 | 131.175 epa.gov | 131.094629 epa.gov |
| This compound | C6H14ClNO2 | 167.633 guidechem.com | 167.0713064 guidechem.com |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and fragmented to produce smaller, secondary ions. The resulting fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint, enabling its unambiguous identification. Techniques like UPLC-MS/MS are commonly employed for the sensitive and specific analysis of amino acids and related compounds. acs.org
For 4-Aminohexanoic acid, the protonated molecule ([M+H]+) with an m/z of approximately 132.10 would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting product ions are analyzed in the second mass analyzer.
While specific experimental MS/MS data for 4-Aminohexanoic acid is not detailed in the provided search results, a theoretical fragmentation pattern can be predicted based on its structure and known fragmentation pathways of similar amino acids. massbank.eumassbank.eu Key fragmentation pathways would likely include:
Loss of water (H₂O): A neutral loss of 18 Da, resulting in a fragment ion at m/z 114.09.
Loss of the carboxyl group (as COOH or CO + H₂O): Leading to characteristic fragment ions.
Cleavage of the C-C bonds in the alkyl chain, generating a series of smaller ions that help to locate the position of the amino group.
Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the parent ion, although this can be less common for the primary amine compared to the loss of water.
By comparing the experimentally obtained fragmentation pattern with predicted pathways, the precise structure of the amino acid, including the position of the amino group at the C4 position, can be confirmed, distinguishing it from its isomers such as 6-Aminohexanoic acid. massbank.eu
X-ray Crystallography for Crystalline Structure Determination (potentially, for salts of amino acids)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For salts of amino acids like this compound, this technique can provide invaluable information about the molecular geometry, conformation, and intermolecular interactions in the solid state.
The analysis involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of individual atoms can be determined. This allows for the precise measurement of:
Bond lengths and angles: Confirming the covalent structure of the molecule.
Torsional angles: Defining the conformation of the flexible hexanoic acid chain.
Stereochemistry: Unambiguously determining the arrangement of atoms in space.
Intermolecular interactions: Revealing the hydrogen bonding network between the ammonium (B1175870) group, the carboxylic acid group, and the chloride ion, as well as van der Waals interactions that dictate the crystal packing.
Currently, a solved crystal structure for this compound is not available in public databases. genophore.comdrugbank.com However, if a suitable crystal were grown, X-ray diffraction analysis would provide an exact model of its solid-state structure, confirming the ionic interaction between the protonated amine (NH₃⁺) and the chloride anion (Cl⁻), and detailing the conformation adopted by the molecule within the crystal lattice.
Computational and Theoretical Studies in Molecular Design and Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic properties that govern molecular structure and reactivity. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is reached.
For 4-Aminohexanoic acid hydrochloride, a DFT study would yield the precise bond lengths, bond angles, and dihedral angles of its most stable conformer in the gaseous phase or in solution. Energetic data, such as the total electronic energy and heat of formation, can also be determined, providing a quantitative measure of the molecule's stability. icrc.ac.irresearchgate.net These optimized structures are the foundation for further computational analyses, including the prediction of vibrational spectra and molecular orbital properties. nih.gov
Table 1: Example of DFT-Calculated Geometrical Parameters (Note: This table is illustrative of typical DFT output; specific experimental or fully calculated data for this compound is not widely available in published literature.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |
| Bond Length | C4 | N1 | ~1.47 Å | |
| Bond Length | C1 | O1 | ~1.21 Å | |
| Bond Angle | C3 | C4 | C5 | ~112° |
| Dihedral Angle | H-N1-C4-C3 | ~60° |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govthaiscience.info A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. icrc.ac.ir
Table 2: Illustrative Quantum Chemical Parameters for Reactivity Analysis (Note: Values are representative for a small organic molecule and not specific to this compound.)
| Parameter | Description | Illustrative Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | High stability, low reactivity |
| Ionization Potential | Energy required to remove an electron | ~6.5 | Related to EHOMO |
| Electron Affinity | Energy released when an electron is added | ~1.2 | Related to ELUMO |
Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters. By calculating vibrational frequencies and the corresponding intensities, one can generate theoretical Infrared (IR) and Raman spectra. rsc.orgnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks. rsc.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govlongdom.org Comparing computed NMR shifts with experimental values is an invaluable tool for structural elucidation, especially for complex molecules where empirical assignment is challenging. rsc.org This predictive power helps confirm the connectivity and chemical environment of atoms within the this compound structure.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
While quantum calculations often focus on static, optimized structures, molecules in reality are flexible and dynamic. Molecular modeling and dynamics simulations explore this flexibility, providing a picture of how molecules move and change shape over time.
Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of a molecule—the full range of shapes it can adopt and the relative energies of these conformations. researchgate.netnih.gov
For a flexible molecule like 4-Aminohexanoic acid, which has a rotatable alkyl chain, MD simulations can identify the most populated conformers in a given environment (e.g., in water). mdpi.com A key output of these simulations is the Root Mean Square Fluctuation (RMSF), which measures the average displacement of each atom from its mean position over the course of the simulation. mdpi.com Peaks in an RMSF plot highlight the most flexible regions of the molecule. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design, as it helps identify potential biological targets and understand the molecular basis of ligand-receptor recognition. nih.govnih.gov
In the context of this compound, which is an analogue of the neurotransmitter GABA, molecular docking could be used to predict its binding mode and affinity to GABA-related proteins, such as GABA transaminase (GABT). genophore.comnih.govwikipedia.org The docking algorithm samples many possible binding poses and scores them based on factors like electrostatic and van der Waals interactions. ekb.eg The results can identify key amino acid residues in the receptor's active site that form hydrogen bonds or other stabilizing interactions with the ligand, guiding further research. foliamedica.bg
Table 3: Example of Molecular Docking Results for a Ligand (Note: This table illustrates typical docking output. Target and scores are hypothetical for this compound.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| GABA Transaminase (GABT_HUMAN) | -6.8 | ARG 147, GLU 237 | Hydrogen Bond, Ionic |
| GABA Transaminase (GABT_HUMAN) | TYR 241, PHE 99 | Pi-Cation, Hydrophobic |
Biochemical Research Applications and Mechanistic Investigations Excluding Clinical Applications
Function as a Research Building Block in Modified Peptides and Analogues
The incorporation of non-proteinogenic amino acids like 4-aminohexanoic acid into peptides allows researchers to investigate and modulate their structural and functional properties.
Design of Peptidomimetics Incorporating 4-Aminohexanoic Acid Hydrochloride
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased resistance to enzymatic degradation. slideshare.net 4-Aminohexanoic acid is utilized in the design of peptidomimetics to introduce non-natural linkages and alter the peptide backbone. slideshare.net This modification can help to create more stable and potent therapeutic candidates by overcoming the limitations of natural peptides, such as poor bioavailability and rapid clearance. slideshare.netslideshare.net The strategic insertion of such building blocks can lead to peptidomimetics with constrained conformations, which can be beneficial for receptor binding and specificity. mdpi.comnih.gov
Enzymatic Interaction Studies and Role in Biochemical Pathways
The structural similarity of 4-aminohexanoic acid to natural amino acids allows it to be used as a tool to probe enzyme active sites and study metabolic pathways.
Investigation of this compound as a Substrate or Inhibitor for Enzymes in Model Systems
Due to its resemblance to lysine (B10760008), 4-aminohexanoic acid can act as a competitive inhibitor for enzymes that recognize lysine as a substrate. For example, ε-aminocaproic acid (6-aminohexanoic acid) is a known inhibitor of plasmin, an enzyme involved in fibrinolysis. nih.gov This inhibitory action is attributed to its ability to block the lysine-binding sites on plasminogen. nih.gov Researchers can use 4-aminohexanoic acid and its derivatives to study the specificity and kinetics of such enzymes, providing insights into their catalytic mechanisms. While not identical, the principles of using amino acid analogs to study enzyme interactions apply.
Metabolic Pathway Research of Gamma-Amino Acids and Analogues
Gamma-amino acids, such as gamma-aminobutyric acid (GABA), are important signaling molecules and metabolites. nih.gov 4-Aminohexanoic acid, as a gamma-amino acid analogue, can be used to investigate the enzymes and transporters involved in GABAergic pathways. drugbank.com By studying how 4-aminohexanoic acid interacts with components of these pathways, researchers can gain a better understanding of GABA metabolism and its regulation. nih.gov Such studies can shed light on the metabolic fate of gamma-amino acids and the consequences of their dysregulation in various physiological and pathological states. nih.gov
Utility as a Molecular Linker or Spacer in Biochemical Constructs
The bifunctional nature of 4-aminohexanoic acid, with its carboxylic acid and amino groups separated by a flexible alkyl chain, makes it an effective molecular linker. mdpi.com
In biochemical research, it is often used to connect different molecular entities, such as a peptide and a fluorescent dye, or a drug and a targeting moiety. The length and flexibility of the hexanoic acid chain can be critical for ensuring that the linked components can function independently without steric hindrance. nih.gov This linker strategy is widely employed in the development of various research tools, including biotinylation reagents and probes for studying protein-protein interactions. researchgate.net For instance, it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.com
Table of Research Applications
| Application Area | Specific Use | Key Findings/Advantages |
|---|---|---|
| Modified Peptides | Modulating conformation and stability | Introduces flexibility, enhances hydrophobicity. nih.gov |
| Peptidomimetics | Backbone modification | Increases resistance to enzymatic degradation, improves stability. slideshare.net |
| Enzyme Studies | Competitive inhibitor | Probes enzyme active sites, elucidates inhibitory mechanisms. nih.gov |
| Metabolic Research | GABA pathway investigation | Helps understand metabolism and transport of gamma-amino acids. nih.govnih.gov |
| Biochemical Constructs | Molecular linker/spacer | Connects different molecular entities without steric hindrance. nih.govmdpi.com |
Development of Hydrophobic Linkers for Bioconjugation and Probe Design
In the field of bioconjugation, 6-aminohexanoic acid has been instrumental in creating novel molecular architectures. For instance, it has been used to connect arginine molecules to poly(amidoamine) (PAMAM) dendrimers. nih.gov This modification is intended to alter the hydrophobicity and flexibility of the dendrimer, which is significant for its application as a non-viral vector for gene and drug delivery. nih.gov The insertion of the hydrophobic 6-aminohexanoic acid spacer between the dendrimer's primary amine groups and the terminal L-arginine residues was a key strategy in these studies. nih.gov
Furthermore, 6-aminohexanoic acid plays a role as a hydrophobic linker in peptide chemistry. It can be incorporated between charged residues in peptide molecules to separate guanidine (B92328) groups in cell-penetrating peptides like oligoarginine, a factor that is critical for their cellular uptake and metabolic stability. nih.gov Another notable application is in the synthesis of antisense oligodeoxynucleotide-doxorubicin conjugates, where an aminocaproic acid linker was shown to enhance the stability of the conjugate. nih.gov
The utility of these linkers extends to the design of fluorescent probes. In one example, 6-aminohexanoic acid (Ahx) was used as a component in a fluorescent probe designed for super-resolution imaging of live cells. The probe consisted of a cell-penetrating peptide linked to a cell-impermeable organic fluorophore and a recognition unit. researchgate.net
| Application Area | Example of Use | Reference Compound |
| Dendrimer Modification | Linking arginine to PAMAM dendrimers to modify hydrophobicity. | 6-Aminohexanoic acid |
| Cell-Penetrating Peptides | Separating guanidine groups in oligoarginine to enhance cellular uptake. | 6-Aminohexanoic acid |
| Drug Conjugates | Linking antisense oligodeoxynucleotides to doxorubicin (B1662922) to improve stability. | Aminocaproic acid |
| Fluorescent Probes | Component in a probe for super-resolution imaging. | 6-Aminohexanoic acid (Ahx) |
Spacer Applications in Multi-Component Research Systems
The function of aminohexanoic acids as spacers is closely related to their role as linkers, with the primary distinction being the emphasis on providing spatial separation between different components of a research system. This separation is often critical for the individual components to function correctly.
A prominent example is the use of 6-aminohexanoic acid in the construction of cyclic peptides. It has been incorporated into the peptide chain of cyclic peptides derived from the herpes simplex virus (HSV) type 1 glycoprotein (B1211001) D. nih.gov In another instance, it was used to link two cysteine residues in the generation of tandem peptides, which were synthesized as a potential therapeutic approach for vascular hyperpermeability. nih.gov
The insertion of 6-aminohexanoic acid residues into peptide structures can also influence their biological activity by preventing enzymatic degradation. For example, inserting this spacer between specific amino acids in glucagon-like peptide 1 (GLP-1) was shown to prevent N-terminal degradation by dipeptidyl peptidase IV, leading to a longer-acting analog. nih.gov However, it is noteworthy that the length of the spacer is critical, as the insertion of four or eight 6-aminohexanoic acid units between other positions in GLP-1 resulted in reduced biological activity due to decreased receptor affinity. nih.gov
In the context of probe design, 6-aminohexanoic acid has been used as a spacer to connect a fluorophore (fluorescein isothiocyanate, FITC) to a peptide sequence in a probe designed to bind to the F-actin cytoskeleton. researchgate.net
| System | Purpose of Spacer | Key Finding | Reference Compound |
| Cyclic Peptides | To form a bridge within a peptide derived from HSV-1 glycoprotein D. | Enabled the creation of a complex cyclic structure. | 6-Aminohexanoic acid |
| Tandem Peptides | To link two peptide chains for potential therapeutic application. | Facilitated the synthesis of a novel tandem peptide. | 6-Aminohexanoic acid |
| GLP-1 Analogs | To prevent enzymatic degradation and prolong activity. | Insertion at a specific site enhanced stability. | 6-Aminohexanoic acid |
| Fluorescent Probes | To connect a fluorophore to a targeting peptide. | Allowed for the functional assembly of the probe. | 6-Aminohexanoic acid (Ahx) |
Advanced Analytical Method Development for Research Quality Assurance
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation, identification, and quantification of 4-Aminohexanoic acid hydrochloride and any potential impurities. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.
Method Development:
A typical HPLC method for this compound would employ a reversed-phase (RP) column, such as a C8 or C18, which separates compounds based on their hydrophobicity. wu.ac.th Since 4-Aminohexanoic acid is a polar compound, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) may be employed to enhance retention and resolution. nih.govjocpr.com The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.org The pH of the aqueous phase is a critical parameter that influences the ionization state of the amino acid and thus its retention on the column. semanticscholar.org Detection is commonly achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more advanced detectors like a photodiode array (PDA) detector for enhanced specificity. wu.ac.th For compounds lacking a strong chromophore, pre-column or post-column derivatization with a UV-active or fluorescent tag can significantly improve detection limits. nih.govresearchgate.net
Validation:
Once developed, the HPLC method must be validated to ensure its suitability for its intended purpose. wu.ac.th Validation parameters typically include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. wu.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. wu.ac.th
A well-validated HPLC method provides confidence in the quality of the this compound being used in research.
Table 1: Illustrative HPLC Method Parameters for 4-Aminohexanoic Acid Analysis
| Parameter | Condition | Reference |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | wu.ac.th |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic modifier. | wu.ac.thsemanticscholar.org |
| Flow Rate | 1.0 mL/min | wu.ac.th |
| Detection | PDA at 265 nm | wu.ac.th |
| Column Temperature | 25 °C | wu.ac.th |
| Injection Volume | 5 µL | wu.ac.th |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids like 4-Aminohexanoic acid, direct analysis by GC is challenging. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert the non-volatile amino acid into a volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comnih.gov
Derivatization:
The primary goal of derivatization is to replace the active hydrogens on the amino and carboxyl functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization reagents for amino acids include:
Silylating agents: Such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are generally more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com
Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA), often used in combination with an esterifying agent to derivatize both the amino and carboxyl groups. nih.gov
Alkyl chloroformates: These reagents react with amino acids to form volatile derivatives. iu.edu
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. sigmaaldrich.com
GC Analysis:
The derivatized 4-Aminohexanoic acid is then introduced into the GC system, where it is separated on a capillary column. The selection of the column's stationary phase is critical for achieving the desired separation from other derivatized compounds. A nonpolar or medium-polarity column is typically used. sigmaaldrich.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 2: Example of a Derivatization and GC Method for Amino Acid Analysis
| Step | Procedure | Reference |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.com |
| Reaction Conditions | Heating at 100 °C for 4 hours. | sigmaaldrich.com |
| GC Column | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) | sigmaaldrich.com |
| Carrier Gas | Helium | mdpi.com |
| Injector Temperature | 280 °C | mdpi.com |
| Detection | Mass Spectrometry (MS) | sigmaaldrich.commdpi.com |
4-Aminohexanoic acid possesses a chiral center at the fourth carbon atom, meaning it can exist as two enantiomers (R and S forms). drugbank.com Since the biological activity of enantiomers can differ significantly, it is crucial to determine the enantiomeric purity of this compound. Chiral chromatography is the most effective technique for separating and quantifying enantiomers.
Chiral Stationary Phases (CSPs):
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized enantiomers. nih.govsigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, making them suitable for the direct analysis of polar and ionic compounds like amino acids. sigmaaldrich.com
Method Development:
The mobile phase composition, particularly the type and concentration of the organic modifier (e.g., methanol or ethanol) and the presence of an acidic additive, plays a crucial role in achieving enantioselectivity. nih.govsigmaaldrich.com The retention of amino acids on teicoplanin-based CSPs can exhibit a "U-shaped" profile with varying organic modifier concentrations, a phenomenon that needs to be considered during method optimization. sigmaaldrich.com
Table 3: Typical Chiral HPLC Method Parameters for Amino Acid Enantiomer Separation
| Parameter | Condition | Reference |
| Column | Astec® CHIROBIOTIC® T (teicoplanin-based CSP) | sigmaaldrich.com |
| Mobile Phase | Water:Methanol:Formic Acid | sigmaaldrich.com |
| Detection | LC-MS compatible | sigmaaldrich.com |
Coupled and Hyphenated Techniques for Comprehensive Characterization
To obtain a more comprehensive understanding of the sample, chromatographic techniques are often coupled with powerful detection methods, particularly mass spectrometry. These hyphenated techniques provide not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation and impurity identification.
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net It is an indispensable tool for the analysis of this compound in complex matrices and for the identification of unknown impurities.
Principle:
After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. acs.orgmassbank.eu This allows for the determination of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information for confirmation of identity or elucidation of unknown structures. acs.org
Applications:
Purity Profiling: LC-MS can detect and identify impurities at very low levels that might not be visible with a standard UV detector.
Metabolite Identification: In biological studies, LC-MS is used to identify metabolites of 4-Aminohexanoic acid.
Quantitative Analysis: When used with appropriate internal standards, LC-MS can provide highly accurate and precise quantification. acs.org
Table 4: Illustrative LC-MS Parameters for Amine Analysis
| Parameter | Condition | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | acs.org |
| Mass Analyzer | Tandem Quadrupole | acs.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.org |
| Collision Gas | Argon | acs.org |
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. mdpi.com For 4-Aminohexanoic acid, this technique is applied after the derivatization step described in section 6.1.2.
Principle:
The derivatized analyte is separated on the GC column and then enters the mass spectrometer. Electron impact (EI) is a common ionization technique in GC-MS, which causes extensive fragmentation of the molecule. sigmaaldrich.com The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison with spectral libraries. sigmaaldrich.com Chemical ionization (CI) is a softer ionization technique that can be used to obtain molecular weight information. northwestern.edu
Advantages:
High Sensitivity and Specificity: The combination of chromatographic separation and mass spectrometric detection provides excellent sensitivity and specificity. northwestern.edu
Structural Information: The fragmentation patterns obtained from EI provide valuable structural information. sigmaaldrich.com
Library Matching: The availability of extensive mass spectral libraries facilitates the identification of unknown compounds.
Research on this compound in Electrochemical Corrosion Inhibition Remains Undocumented
Despite a comprehensive search of scientific literature, no specific research data or studies were found regarding the application of this compound as a corrosion inhibitor in materials science, specifically through electrochemical methods.
While the broader class of amino acids has been a subject of interest in the development of green and sustainable corrosion inhibitors, research has focused on other specific amino acid compounds. Studies have explored the potential of various amino acids to form protective layers on metal surfaces, thereby mitigating corrosion. These investigations commonly employ electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization to evaluate the inhibitor's effectiveness.
These methods provide valuable insights into the mechanisms of corrosion inhibition. EIS measures the impedance of a material to the flow of an alternating current at different frequencies, which can reveal information about the protective film's resistance and capacitance. Potentiodynamic polarization involves changing the potential of a metal sample and measuring the resulting current, which helps in determining the corrosion rate and understanding whether the inhibitor affects the anodic (metal dissolution) or cathodic (reduction of corrosive species) reactions, or both.
Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested in the article outline for this compound's role in electrochemical methods for material science research. The necessary scientific foundation for such an article does not appear to be publicly available at this time.
Q & A
Basic: What are the key considerations for synthesizing 4-Aminohexanoic Acid Hydrochloride?
Answer:
The synthesis typically involves sequential reactions starting with precursor molecules, such as cyclohexane derivatives or amino acid analogs. Common steps include:
- Protection/Deprotection : Amino and carboxyl groups are protected (e.g., using Boc or Fmoc groups) to prevent undesired side reactions .
- Coupling Reactions : Carbodiimide-mediated coupling or reductive amination may be used to introduce the amino group .
- Hydrochloride Salt Formation : Final treatment with HCl yields the hydrochloride salt, enhancing solubility and stability .
Reagents like lithium aluminum hydride (reduction) and palladium catalysts (cross-coupling) are often employed.
Advanced: How can reaction conditions be optimized to improve enantiomeric purity?
Answer:
Enantiomer separation requires chiral resolution techniques:
- Chiral HPLC : Using columns with chiral stationary phases (e.g., cellulose- or amylose-based) to resolve racemic mixtures .
- Diastereomeric Salt Formation : Reacting the compound with a chiral resolving agent (e.g., tartaric acid) to crystallize enantiomers .
- Asymmetric Synthesis : Employing chiral catalysts (e.g., BINAP-metal complexes) during synthesis to favor specific stereoisomers .
Optimization involves varying solvent polarity, temperature, and catalyst loading to achieve ≥98% enantiomeric excess .
Basic: Which analytical methods are critical for characterizing purity and structure?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>99%) .
- NMR : H and C NMR confirm structural integrity (e.g., δ 1.5–2.0 ppm for cyclohexane protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 166.08) .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Purity Variations : Impurities (e.g., residual solvents) can inhibit enzyme activity. Validate purity via HPLC before assays .
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ionic strength affect receptor binding. Standardize protocols using reference compounds .
- Cell Line Differences : Neuronal (SH-SY5Y) vs. non-neuronal (HEK293) cells may show varying responses to neurotransmitter modulation .
Replicate studies under controlled conditions and report detailed experimental parameters .
Basic: How does the hydrochloride salt form influence stability during storage?
Answer:
The hydrochloride salt improves stability by:
- Hygroscopicity Reduction : Minimizes water absorption, preventing hydrolysis .
- Thermal Stability : Decomposition temperature increases by ~20°C compared to freebase (TGA data) .
Store at 2–8°C in airtight containers with desiccants. Avoid prolonged exposure to light, which degrades the amino group .
Advanced: What strategies are effective for separating this compound from reaction byproducts?
Answer:
- Ion-Exchange Chromatography : Separate charged impurities using Dowex resins with gradient elution (pH 4–8) .
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the hydrochloride salt with >95% recovery .
- Solid-Phase Extraction (SPE) : C18 cartridges remove non-polar byproducts after acid-base partitioning .
Basic: What are key differences between in vitro and in vivo studies for this compound?
Answer:
- In Vitro : Focus on enzyme inhibition (e.g., GABA transaminase IC = 50 µM) or receptor binding (K values via radioligand assays) .
- In Vivo : Pharmacokinetic parameters (e.g., bioavailability <30% in rodents) and metabolite profiling (e.g., hepatic N-acetylation) require LC-MS/MS validation .
Cross-validate findings using orthogonal methods (e.g., microdialysis for CNS penetration studies) .
Advanced: How to assess the compound’s interaction with neurotransmitter systems?
Answer:
- Electrophysiology : Patch-clamp recordings in hippocampal neurons measure GABA receptor currents .
- Microdialysis : Monitor extracellular glutamate/GABA levels in rat brains post-administration .
- Fluorescent Probes : Use FITC-labeled analogs for confocal imaging of synaptic vesicle localization .
Basic: What solvents and pH conditions preserve reactivity during functionalization?
Answer:
- Aprotic Solvents : DMF or DMSO prevent protonation of the amino group during acylation .
- pH 8–9 : Optimizes nucleophilicity for SN2 reactions (e.g., alkylation with iodomethane) .
Avoid strong acids (pH <2) to prevent hydrolysis of the ester/carboxyl groups .
Advanced: How to identify and quantify synthesis-related impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
